molecular formula C21H17ClN2O2S B2586024 3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946320-32-7

3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2586024
CAS RN: 946320-32-7
M. Wt: 396.89
InChI Key: CCMHPPJTCFXFBM-UHFFFAOYSA-N
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Description

“3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of related compounds involves reactions with aromatic amines, hydroxylamine hydrochloride, and other agents to produce various substituted quinazolinones. These compounds have been screened for antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
  • Detailed structural studies through single-crystal X-ray structure determination have been conducted on similar compounds, providing insight into their molecular configurations and the interactions stabilizing their structures. Such studies are crucial for understanding the chemical and biological properties of these compounds (Abbasi et al., 2011).

Antimicrobial Activity

  • Research has shown that derivatives of similar compounds exhibit antimicrobial properties, which include antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat infectious diseases (Naganagowda & Petsom, 2011).

Antitumor Activity

  • Certain derivatives have been evaluated for their antitumor effects, showing promise in cancer therapy. These compounds' mechanisms of action include inhibiting angiogenesis and efflux pump activity, which are vital strategies in overcoming cancer chemoresistance and improving anticancer drug efficacy (Mudududdla et al., 2015).

Molecular Docking and Antioxidant Studies

  • Research into acylthiourea derivatives related to 3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide has included chemosensing, molecular docking, and antioxidant studies. These studies provide valuable insights into the compounds' potential biological activities and their interactions with biological molecules, which could be beneficial in designing drugs with anti-inflammatory, antimalarial, anti-tuberculosis, and antioxidant properties (Kalaiyarasi et al., 2019).

properties

IUPAC Name

3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMHPPJTCFXFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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